6-Chloro-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
6-Chloro-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2. It is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 5th position on a pyridine ring, with an amine group at the 2nd position.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of selective inhibitors of urokinase plasminogen activator, a key enzyme involved in cancer progression .
Biochemical Pathways
Related compounds have been shown to inhibit the urokinase plasminogen activator pathway, which plays a crucial role in cancer cell migration and invasion .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been reported .
Result of Action
Related compounds have shown fungicidal activity, suggesting that 6-chloro-5-(trifluoromethyl)pyridin-2-amine may also have potential applications in this area .
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ammonia under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps like crystallization and filtration to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .
Scientific Research Applications
6-Chloro-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the development of bioactive compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-Chloro-5-(trifluoromethyl)pyridin-3-amine
- 5-Amino-6-chloronicotinic acid
Comparison: 6-Chloro-5-(trifluoromethyl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability and efficacy in various applications .
Properties
IUPAC Name |
6-chloro-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-3(6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLKGHMCRNENON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517011 | |
Record name | 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79456-28-3 | |
Record name | 6-Chloro-5-(trifluoromethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79456-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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